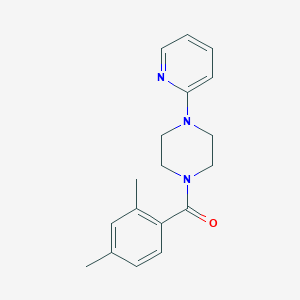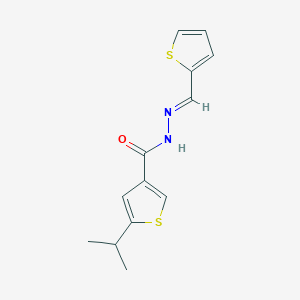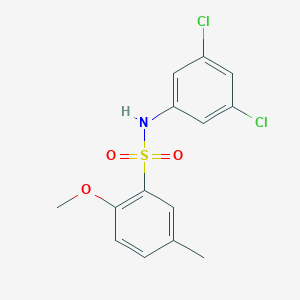![molecular formula C17H14N2O4 B5869650 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPAO is a synthetic molecule that belongs to the class of benzoxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用机制
The exact mechanism of action of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but several studies have proposed different mechanisms by which 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its biological activities. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to the induction of apoptosis in cancer cells. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the replication of viruses by interfering with viral entry and/or viral replication.
Biochemical and physiological effects:
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit antiviral activity against several viruses, including influenza virus and herpes simplex virus.
实验室实验的优点和局限性
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic molecule that can be easily synthesized in the lab, and modifications to the synthesis method have also been proposed to improve the yield and purity of the compound. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicine, and several research studies have reported the anti-inflammatory, antitumor, and antiviral properties of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. However, there are also limitations to the use of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid in lab experiments. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic molecule that may not accurately represent the biological activity of natural compounds. Furthermore, the exact mechanism of action of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is not fully understood, and further research is needed to elucidate the underlying mechanisms.
未来方向
There are several future directions for the research on 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate the mechanism of action of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid and to identify the molecular targets of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. Another direction is to explore the potential applications of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid in the treatment of other diseases, such as viral infections and autoimmune diseases. Furthermore, modifications to the synthesis method of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be explored to improve the yield and purity of the compound. Finally, the development of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid derivatives with improved biological activity and selectivity can also be investigated.
Conclusion:
In conclusion, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid involves a multi-step process, and modifications to the synthesis method have also been proposed to improve the yield and purity of the compound. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to elucidate the underlying mechanisms of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid and to explore its potential applications in the treatment of other diseases.
合成方法
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoxazole with 3-bromoacetophenone to form an intermediate product, which is then reacted with ethyl acetoacetate in the presence of a base to yield 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. The synthesis of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been reported in several research studies, and modifications to the synthesis method have also been proposed to improve the yield and purity of the compound.
科学研究应用
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicine. Several research studies have reported the anti-inflammatory, antitumor, and antiviral properties of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the production of inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit antiviral activity against several viruses, including influenza virus and herpes simplex virus.
属性
IUPAC Name |
4-[3-(1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(8-9-16(21)22)18-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)23-17/h1-7,10H,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUKQSCFZPIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)